molecular formula C9H8ClFO4S B2622050 Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate CAS No. 1063734-43-9

Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate

Cat. No. B2622050
CAS RN: 1063734-43-9
M. Wt: 266.67
InChI Key: YWZRABLZZFXQJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate and related compounds involves specific reactants and conditions to yield the desired compound . For instance, compounds with similar structures have been synthesized through reactions involving Knoevenagel condensation or by reacting specific benzaldehydes with ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate is characterized by X-ray crystallography, which provides insights into the arrangement of atoms within the molecule . Single-crystal X-ray diffraction studies have determined structures of closely related compounds, revealing their crystallization in specific crystal systems and the formation of intramolecular hydrogen bonds.


Chemical Reactions Analysis

Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate undergoes various chemical reactions, including condensation reactions and interactions with other compounds, leading to a range of products with diverse properties. For example, it can participate in reactions that involve hydrogen bonding and molecular interactions, forming supramolecular structures.


Physical And Chemical Properties Analysis

The physical properties of Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate, such as melting point, solubility, and crystalline structure, are determined through experimental studies . The chemical properties of Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate, including its reactivity, stability, and interactions with other chemical entities, are key to its applications in synthetic chemistry and materials science.

Mechanism of Action

The mechanism of action of Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate is not clearly defined due to the limited information available .

Safety and Hazards

The safety and hazards of Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate are not clearly defined due to the limited information available .

properties

IUPAC Name

ethyl 4-chlorosulfonyl-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-2-15-9(12)6-3-4-8(7(11)5-6)16(10,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZRABLZZFXQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate

CAS RN

1063734-43-9
Record name ethyl 4-(chlorosulfonyl)-3-fluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-amino-3-fluoro-benzoic acid ethyl ester (490 mg, 2.7 mmol) was dissolved in acetonitrile (20 mL, 400 mmol) at ambient temperature. The solution was cooled to −5° C. in an acetone bath. 37% HCl (37:63, HCl:water, 2 mL) was added slowly. A solution of sodium nitrite (203 mg, 2.94 mmol) in water (1 mL, 60 mmol) was added slowly. The reaction mixture turned orange over the course of the addition. After addition was complete, the reaction mixture was stirred at ˜0° C. for 35 min. A 0° C. solution of sulfur dioxide in AcOH (8:25, sulfur dioxide:AcOH, 20 mL) was added followed by copper(II)chloride dihydrate (460 mg, 2.7 mmol). No gas evolution was evident. The mixture warmed to ambient temperature and stirred for 1.5 hours. The reaction mixture was poured into 20 mL of water and extracted with ethyl acetate (3×). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The concentrate contained a large excess of AcOH. The residue was diluted with acetonitrile and water, frozen, and lyophilized to afford a mauve powder (559 mg, 74%).
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
203 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
460 mg
Type
catalyst
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
74%

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